
1-Methyl-2-(2-(methylthio)-2-piperidinovinyl)pyridinium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-2-(2-methylsulfanyl-2-piperidin-1-ylethenyl)pyridin-1-ium iodide is a chemical compound with the molecular formula C18H23N2SI It is known for its unique structure, which includes a pyridinium core substituted with a methyl group and a piperidinyl ethenyl side chain containing a methylsulfanyl group
Vorbereitungsmethoden
The synthesis of 1-Methyl-2-(2-methylsulfanyl-2-piperidin-1-ylethenyl)pyridin-1-ium iodide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the pyridinium core and the piperidinyl ethenyl side chain.
Reaction Conditions: The reaction conditions often involve the use of solvents such as acetonitrile or dichloromethane, with the addition of reagents like methyl iodide and piperidine.
Industrial Production: Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield.
Analyse Chemischer Reaktionen
1-Methyl-2-(2-methylsulfanyl-2-piperidin-1-ylethenyl)pyridin-1-ium iodide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the pyridinium core to a pyridine derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, where the iodide ion is replaced by other nucleophiles like chloride or bromide.
Wissenschaftliche Forschungsanwendungen
1-Methyl-2-(2-methylsulfanyl-2-piperidin-1-ylethenyl)pyridin-1-ium iodide has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme inhibition.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an antimicrobial or anticancer agent.
Industry: It is used in the development of new materials and as a catalyst in industrial chemical processes.
Wirkmechanismus
The mechanism of action of 1-Methyl-2-(2-methylsulfanyl-2-piperidin-1-ylethenyl)pyridin-1-ium iodide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to changes in enzyme conformation and function. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses.
Vergleich Mit ähnlichen Verbindungen
1-Methyl-2-(2-methylsulfanyl-2-piperidin-1-ylethenyl)pyridin-1-ium iodide can be compared with similar compounds such as:
1-Methyl-2-(2-methylsulfanyl-2-piperidin-1-ylethenyl)quinolin-1-ium iodide: This compound has a quinoline core instead of a pyridinium core, which may result in different chemical and biological properties.
1-Methyl-2-(2-methylsulfanyl-2-piperidin-1-ylethenyl)pyridin-1-ium chloride: The chloride derivative may exhibit different reactivity and solubility compared to the iodide form.
Eigenschaften
CAS-Nummer |
104664-43-9 |
|---|---|
Molekularformel |
C14H21IN2S |
Molekulargewicht |
376.30 g/mol |
IUPAC-Name |
1-methyl-2-[(Z)-2-methylsulfanyl-2-piperidin-1-ylethenyl]pyridin-1-ium;iodide |
InChI |
InChI=1S/C14H21N2S.HI/c1-15-9-7-4-8-13(15)12-14(17-2)16-10-5-3-6-11-16;/h4,7-9,12H,3,5-6,10-11H2,1-2H3;1H/q+1;/p-1 |
InChI-Schlüssel |
DBYZUMNRUPTOMA-UHFFFAOYSA-M |
Isomerische SMILES |
C[N+]1=CC=CC=C1/C=C(/N2CCCCC2)\SC.[I-] |
Kanonische SMILES |
C[N+]1=CC=CC=C1C=C(N2CCCCC2)SC.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


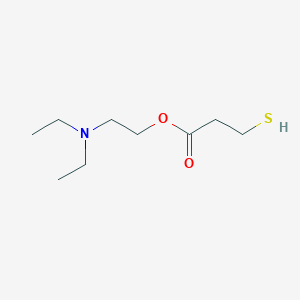
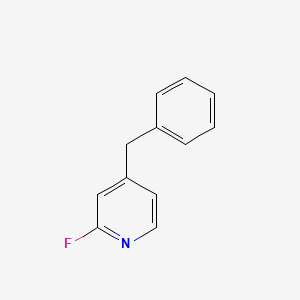
![3-[(Phenylselanyl)methyl]-2,3-dihydro-1-benzofuran](/img/structure/B14320475.png)
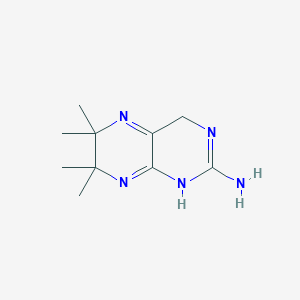
![N-Phenyl-N-[4-(2-sulfanylidene-2,3-dihydro-1,3-thiazol-4-yl)phenyl]benzamide](/img/structure/B14320491.png)
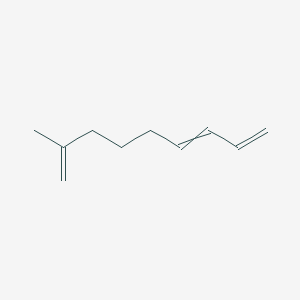
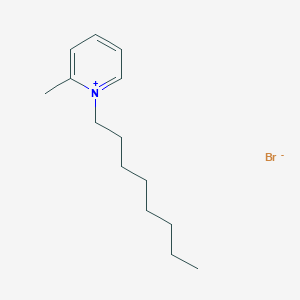
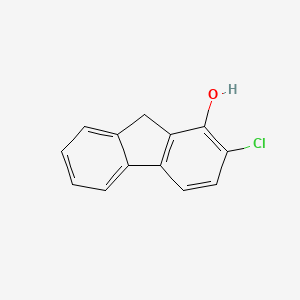
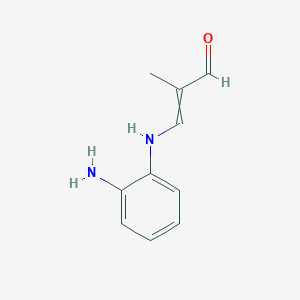
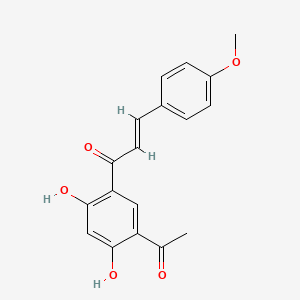
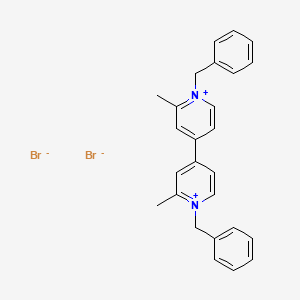
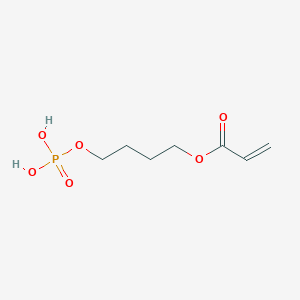
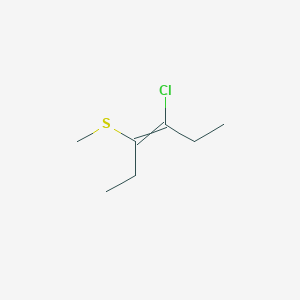
![3-Phenyl-8-(2-phenylethyl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B14320551.png)
